Product packaging for Dimethyl 3-oxononanedioate(Cat. No.:CAS No. 113994-78-8)

Dimethyl 3-oxononanedioate

Cat. No.: B14300154
CAS No.: 113994-78-8
M. Wt: 230.26 g/mol
InChI Key: JTDZYVMVYNRDKL-UHFFFAOYSA-N
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Description

Contextual Significance within Beta-Keto Ester and Diester Systems

Beta-keto esters and diesters are crucial building blocks in organic chemistry, prized for their dual reactivity at both electrophilic and nucleophilic sites. researchgate.netrsc.org This allows for a wide array of chemical transformations. The presence of the ketone at the beta position relative to one of the ester groups in Dimethyl 3-oxononanedioate confers specific reactivity, making the alpha-protons acidic and susceptible to deprotonation. This characteristic is fundamental to many carbon-carbon bond-forming reactions.

These compounds are key intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products. researchgate.netrsc.org The ability to selectively modify either the keto or the ester functionalities, or to utilize the activated methylene (B1212753) group, provides chemists with a powerful tool for molecular construction.

Historical and Current Research Trajectories for Keto-Diester Architectures

Historically, research on keto-diesters has been closely linked to classic organic reactions such as the Claisen condensation, which is a fundamental method for their synthesis. researchgate.netnumberanalytics.com The Dieckmann condensation, an intramolecular version of the Claisen condensation, is particularly relevant for the synthesis of cyclic β-keto esters from 1,6- or 1,7-diesters. libretexts.org These reactions have been staples in organic chemistry for over a century and continue to be refined and applied in modern synthesis.

Current research trends are focused on developing more efficient, selective, and environmentally benign synthetic methodologies. rsc.org This includes the use of novel catalysts, such as metal-based systems and enzymes, to achieve higher yields and stereoselectivity. rsc.org There is also a growing interest in the application of keto-diesters in the synthesis of bioactive molecules and advanced materials. For instance, recent studies have explored the use of ketone diesters in the development of novel therapeutics and in the production of biofuels. rsc.orgmdpi.comahajournals.org The functional group tolerance of modern synthetic methods allows for the incorporation of keto-diester motifs into increasingly complex molecular frameworks.

Scope and Objectives of Academic Inquiry into this compound Chemistry

Academic inquiry into this compound chemistry is multifaceted. A primary objective is the development of efficient and scalable synthetic routes to this compound. One documented method involves the O-alkylation of 5-oxoazelaic acid with methyl iodide in the presence of a base. researchgate.net

Another key area of investigation is the exploration of its reactivity. Researchers are interested in how the ketone and two ester groups can be selectively manipulated to create a variety of downstream products. This includes its use in condensation reactions, alkylations, and as a precursor for heterocyclic synthesis.

Furthermore, there is academic interest in its potential applications. For example, this compound has been used as a starting material in the synthesis of analogues of biologically active molecules. researchgate.net The exploration of its spectroscopic and physical properties is also a crucial aspect of academic research, providing fundamental data for its characterization and for predicting its behavior in different chemical environments.

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₈O₅
Molecular Weight 230.26 g/mol
CAS Number 36596-53-9

Spectroscopic Data of this compound

¹H NMR: One would expect to see signals for the two methyl ester protons, the methylene protons alpha to the ketone and esters, and the other methylene protons in the aliphatic chain. The chemical shifts would be influenced by the proximity to the electron-withdrawing carbonyl groups.

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the ketone and the esters (typically in the 160-210 ppm range), the methyl carbons of the esters, and the various methylene carbons of the nonanedioate (B1229846) backbone. lehigh.edu

IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the ketone and the ester functional groups (typically in the 1700-1750 cm⁻¹ region). uva.nl

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule, along with fragmentation patterns characteristic of diesters and ketones. lehigh.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O5 B14300154 Dimethyl 3-oxononanedioate CAS No. 113994-78-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113994-78-8

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

dimethyl 3-oxononanedioate

InChI

InChI=1S/C11H18O5/c1-15-10(13)7-5-3-4-6-9(12)8-11(14)16-2/h3-8H2,1-2H3

InChI Key

JTDZYVMVYNRDKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCC(=O)CC(=O)OC

Origin of Product

United States

Synthetic Routes and Methodological Advancements for Dimethyl 3 Oxononanedioate

Established Retrosynthetic Strategies for Nonanedioate (B1229846) Diester Architectures

Retrosynthetic analysis of dimethyl 3-oxononanedioate reveals key bond disconnections that point toward common and reliable synthetic methodologies. The primary considerations involve the formation of the two ester functionalities and the introduction of the β-keto group.

Diesterification Approaches to Symmetrical and Unsymmetrical Diesters

The nonanedioate backbone is derived from nonanedioic acid, also known as azelaic acid. The conversion of this dicarboxylic acid to its corresponding dimethyl ester is a straightforward esterification reaction.

Symmetrical Diesters: For a symmetrical diester like this compound, the most common method is the direct esterification of the corresponding dicarboxylic acid in the presence of an alcohol and an acid catalyst. For instance, nonanedioic acid can be treated with an excess of methanol (B129727) under acidic conditions to yield dimethyl nonanedioate.

Unsymmetrical Diesters: The synthesis of unsymmetrical diesters requires a more controlled approach to differentiate the two carboxylic acid groups. This can be achieved by first protecting one of the carboxylic acid groups, followed by esterification of the unprotected group. Subsequent deprotection and esterification with a different alcohol would yield the unsymmetrical diester. While not directly applicable to the symmetrical title compound, this methodology is crucial for the synthesis of analogues with different ester groups.

A summary of common esterification approaches is presented in the table below.

Method Reagents Description
Fischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)A direct and reversible method suitable for forming symmetrical diesters from dicarboxylic acids.
Diazomethane EsterificationDiazomethane (CH₂N₂)A high-yielding method for converting carboxylic acids to methyl esters under mild conditions.
Alkyl Halide EsterificationAlkyl Halide, BaseThe carboxylate salt of the dicarboxylic acid reacts with an alkyl halide to form the ester.

Beta-Keto Group Formation Strategies

The introduction of the β-keto group is a critical step in the synthesis of this compound. The most prominent and widely used method for this transformation is the Claisen condensation. libretexts.orglibretexts.orgmasterorganicchemistry.com

The Claisen condensation involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. libretexts.orglibretexts.orgmasterorganicchemistry.com In the context of this compound, a crossed or mixed Claisen condensation would be employed. libretexts.orgchemistrysteps.com This involves the reaction between two different esters. libretexts.orgchemistrysteps.com For an efficient crossed Claisen condensation, one of the esters should not have α-hydrogens to prevent self-condensation. chemistrysteps.com

A plausible retrosynthetic approach for this compound via a crossed Claisen condensation would involve the disconnection of the C2-C3 bond, leading to two simpler ester fragments.

Novel Methodologies for Carbon-Carbon Bond Formation in Diester Synthesis

Recent advancements in organic synthesis have provided new avenues for the construction of carbon-carbon bonds in the synthesis of diesters and their analogues. These methods offer alternative strategies to the traditional condensation reactions.

Alkylation Reactions in Related Oxononanedioate Synthesis

Alkylation of enolates is a powerful tool for carbon-carbon bond formation. pressbooks.pub The malonic ester synthesis and the acetoacetic ester synthesis are classic examples of this methodology that can be adapted for the synthesis of the nonanedioate backbone. pressbooks.pubuomustansiriyah.edu.iquobabylon.edu.iqlibretexts.orgmasterorganicchemistry.com

In a hypothetical approach analogous to the malonic ester synthesis, dimethyl malonate could be deprotonated with a base to form a nucleophilic enolate. libretexts.orgualberta.canih.govprepchem.com This enolate could then react with a suitable electrophile, such as a haloester, via an SN2 reaction to extend the carbon chain. pressbooks.pubmasterorganicchemistry.com For instance, reaction with methyl 7-bromoheptanoate would, after hydrolysis and decarboxylation, lead to the nonanedioate skeleton. A subsequent oxidation step would be required to introduce the 3-oxo functionality.

Similarly, the acetoacetic ester synthesis utilizes the enolate of ethyl acetoacetate (B1235776) for alkylation. uomustansiriyah.edu.iqmasterorganicchemistry.comorganic-chemistry.org This approach directly introduces a keto group, which could be advantageous.

The table below summarizes key aspects of these alkylation strategies.

Synthesis Starting Material Key Intermediate Bond Formation
Malonic Ester SynthesisDimethyl malonateMalonate enolateC-C bond formation via SN2
Acetoacetic Ester SynthesisEthyl acetoacetateAcetoacetate enolateC-C bond formation via SN2

Condensation Reactions for Keto-Diester Construction

As previously mentioned, the crossed Claisen condensation is a primary method for constructing β-keto diesters. libretexts.orgchemistrysteps.com To synthesize this compound, one could envision the reaction between dimethyl oxalate (B1200264) (which has no α-hydrogens) and the enolate of methyl heptanoate. However, a more plausible route would involve the reaction of the enolate of dimethyl succinate (B1194679) with an acyl chloride, such as pentanoyl chloride. This would be followed by further synthetic manipulations to achieve the desired nonanedioate structure.

The Dieckmann condensation is an intramolecular Claisen condensation used to form cyclic β-keto esters from a single diester molecule. libretexts.orglibretexts.orgsynarchive.com While not directly applicable to the linear this compound, it is a powerful tool for the synthesis of cyclic analogues.

A summary of relevant condensation reactions is provided below.

Condensation Reaction Reactants Product Type
Crossed Claisen CondensationTwo different estersLinear β-keto ester
Dieckmann CondensationA single diester moleculeCyclic β-keto ester

McMurry Coupling Applications in Diester-Containing Analogues

The McMurry reaction is a reductive coupling of two ketone or aldehyde groups using a low-valent titanium reagent to form an alkene. wikipedia.orgthieme-connect.deorganic-chemistry.org This reaction has been applied to a wide range of carbonyl compounds, including keto-esters. rsc.orgresearchgate.net

While not a direct method for the synthesis of this compound, the McMurry coupling could be employed to synthesize unsaturated analogues. For example, the intramolecular coupling of a diketo-diester could lead to a cyclic alkene with ester functionalities. Alternatively, an intermolecular McMurry reaction between two molecules of a keto-ester could produce a dimeric alkene diester.

The general transformation of a McMurry coupling is depicted below:

2 R(CO)R' --(Low-valent Ti)--> R(R')C=C(R')R

This reaction is particularly useful for the synthesis of sterically hindered alkenes. thieme-connect.de The low-valent titanium species is typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent like zinc-copper couple or lithium aluminum hydride. wikipedia.org

Green Chemistry Principles and Sustainable Synthetic Pathways for Keto-Diesters

The synthesis of keto-diesters, including this compound, is increasingly being guided by the principles of green chemistry to minimize environmental impact. synthiaonline.com These principles advocate for the design of products and processes that reduce or eliminate the use and generation of hazardous substances. purkh.com The twelve principles of green chemistry, developed by Paul Anastas and John Warner, provide a framework for sustainable chemical synthesis and include concepts such as waste prevention, atom economy, the use of less hazardous chemical syntheses, and catalysis. purkh.commsu.edu

In the context of keto-diester synthesis, several strategies align with these principles. A primary goal is to move away from stoichiometric reagents in favor of catalytic alternatives, which are used in small amounts and can be recycled. purkh.com For instance, boric acid has been demonstrated as an environmentally benign Lewis acid catalyst for the transesterification of β-keto esters like ethyl acetoacetate with various primary and secondary alcohols, achieving high yields in relatively short reaction times. rsc.org Biocatalysis, another cornerstone of green chemistry, utilizes enzymes to perform chemical transformations under mild conditions. Lipases, for example, are used in the solvent-free transesterification for preparing β-keto esters, offering high yields (>90%) and chemoselectivity. google.com

The principle of using renewable feedstocks is also being applied. Research has shown the successful synthesis of fatty β-ketoesters from renewable resources such as oleic, linoleic, and linolenic acids by reacting them with Meldrum's acid. rsc.orgresearchgate.net Furthermore, designing processes that are energy-efficient by operating at ambient temperature and pressure is a key consideration. purkh.com The use of safer solvents, such as water, or conducting reactions under solvent-free conditions, further enhances the sustainability of these synthetic routes. researchgate.netnih.gov

Table 1: Application of Green Chemistry Principles to Keto-Diester Synthesis

Green Chemistry Principle Synthetic Method Catalyst/Reagent Key Findings & Advantages Reference(s)
Catalysis Transesterification Boric Acid Environmentally benign catalyst; high yields for primary and secondary alcohols. rsc.org
Catalysis (Biocatalysis) Transesterification Lipase (B570770) (CALB) Mild, solvent-free conditions; high yields (>90%); chemoselective. google.com
Use of Renewable Feedstocks Acylation Meldrum's acid & DCC/DMAP Synthesis from fatty acids (oleic, linoleic, etc.) in good yields. rsc.orgresearchgate.net
Safer Solvents/Auxiliaries Transesterification None (Solvent-free) Use of molecular sieves shifts equilibrium, providing high yields without catalysts or solvents. google.comresearchgate.net
Atom Economy Direct Transesterification Various Obviates the need to produce intermediate carboxylic acids, improving atom economy. rsc.org

Stereoselective Synthesis of this compound Analogues

The development of stereoselective synthetic methods is crucial for producing chiral molecules with specific biological activities. While specific stereoselective syntheses for this compound are not extensively detailed, methodologies developed for analogous keto-esters and related structures provide a clear framework for accessing chiral derivatives. These advanced methods focus on creating specific stereocenters with high fidelity, yielding enantiomerically pure or enriched products.

One powerful approach is metal-catalyzed asymmetric synthesis. Chiral metal complexes can facilitate highly enantioselective transformations. For example, a chiral N,N′-dioxide/Mg(II) catalyst has been used in the asymmetric carbonyl-ene reaction of β,γ-unsaturated α-ketoesters, producing chiral tertiary alcohols with excellent enantioselectivities (98–99% ee). nih.gov Similarly, chiral Ni(II) complexes have been employed for enantioselective decarboxylative aldol (B89426) reactions between β,γ-unsaturated α-ketoesters and β-ketoacids, again achieving high enantioselectivity (65–99% ee). nih.gov These methods are instrumental in constructing chiral building blocks from keto-ester precursors.

Biocatalysis also offers a robust route for stereoselective synthesis. Lipase-catalyzed transesterification can be used for the kinetic resolution of racemic alcohols, providing a straightforward protocol to produce optically active β-keto esters under mild, solvent-free conditions. google.com This enzymatic approach is highly valued for its selectivity and sustainability.

Furthermore, organocatalysis and multi-component reactions represent advanced strategies for creating stereochemical complexity. An efficient asymmetric three-component reaction of anilines, ethyl glyoxalates, and epoxides has been developed to yield 1,3-oxazolidine derivatives with high diastereo- and enantioselectivities (up to 20:1 d.r., 90% ee). mdpi.com Such cascade reactions are highly efficient, combining atom economy with the generation of multiple stereocenters in a single operation. mdpi.com These varied approaches underscore the methodological advancements available for producing chiral analogues of this compound.

Table 2: Methodologies for Stereoselective Synthesis of Keto-Ester Analogues

Synthetic Approach Reaction Type Catalyst/Reagent Substrate Example Outcome (ee/dr) Reference(s)
Metal Catalysis Asymmetric Carbonyl-Ene Chiral N,N′-dioxide/Mg(II) β,γ-Unsaturated α-ketoesters 98–99% ee nih.gov
Metal Catalysis Decarboxylative Aldol Chiral Ni(II) complex β,γ-Unsaturated α-ketoesters & β-ketoacids 65–99% ee nih.gov
Biocatalysis Kinetic Resolution via Transesterification Lipase Racemic alcohols & acyl donor β-keto ester High enantioselectivity google.com
Multi-component Reaction Cascade Reaction Chiral Lewis Acid Anilines, ethyl glyoxalates, epoxides Up to 90% ee, >20:1 dr mdpi.com

Reaction Mechanisms and Reactivity Profiles of Dimethyl 3 Oxononanedioate

Mechanistic Investigations of Ketone and Ester Functionalities

The reactivity of Dimethyl 3-oxononanedioate is dominated by the interplay between its ketone and two ester functionalities. These groups can react selectively under appropriate conditions. researchgate.net

The ester groups of this compound are susceptible to nucleophilic acyl substitution. This class of reaction involves a nucleophile attacking the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the methoxy (B1213986) leaving group. doubtnut.comtestbook.com

Common nucleophilic acyl substitution reactions include:

Transesterification : This reaction exchanges the methyl groups of the esters with other alkyl groups by reacting the compound with an alcohol (R'OH). The process is typically slow and requires a catalyst. rsc.org It can be catalyzed by acids (Brønsted or Lewis), bases, or enzymes. rsc.org Acid-catalyzed transesterification involves protonation of the carbonyl oxygen to enhance electrophilicity, followed by nucleophilic attack by the alcohol. testbook.combyjus.com Base-catalyzed mechanisms often use alkoxide bases that match the alcohol to prevent unwanted side reactions. jove.com

Hydrolysis : In the presence of water and an acid or base catalyst, the ester groups can be hydrolyzed to form the corresponding carboxylic acids. Basic hydrolysis (saponification) is irreversible due to the formation of a carboxylate salt. jove.com

Amidation : Reaction with amines can convert the ester groups into amides, again proceeding through a nucleophilic acyl substitution mechanism. rsc.org

The selectivity for β-keto esters in these reactions is often attributed to the formation of a stable 6-membered transition state where a catalyst can chelate with both carbonyl oxygens. rsc.org

Table 1: Representative Catalysts for Transesterification of β-Keto Esters

Catalyst Type Example Catalyst Conditions/Notes Citation
Lewis Acid Boric Acid Environmentally benign; effective for primary and secondary alcohols. rsc.org
Lewis Acid Arylboronic Acids Effective with electron-withdrawing substituents; allows for transesterification with various alcohols, thiols, and amines. rsc.org
Organobase 4-DMAP Effective catalyst, though incompatible with non-enolisable β-keto esters and tertiary alcohols under certain conditions. rsc.org
Organobase 2,6-Lutidine A weakly nucleophilic base used to avoid side reactions like C-allylation. rsc.org

| Transition Metal | Various | Efficient catalysis under solvent-free conditions has been reported. | researcher.life |

The carbon atom situated between the two carbonyl groups (the α-carbon, C-2) in a β-keto ester is flanked by electron-withdrawing groups, which significantly increases the acidity of its attached protons. masterorganicchemistry.comchemistry.coach For a typical β-keto ester like ethyl acetoacetate (B1235776), the pKa is around 11, making it much more acidic than a simple ketone (pKa ≈ 20) or ester (pKa ≈ 25). msu.edu

This acidity allows for easy deprotonation by a moderately strong base (e.g., an alkoxide) to form a resonance-stabilized enolate ion. chemistry.coachmsu.edu This enolate is a potent carbon nucleophile and is central to many synthetic applications. libretexts.org

Key reactions involving the enolate of this compound would include:

Alkylation : The enolate can react with alkyl halides in an S_N2 reaction to form a new carbon-carbon bond at the α-position. chemistry.coachlibretexts.org This is a cornerstone of the acetoacetic ester synthesis, which allows for the creation of substituted ketones. libretexts.orgcsbsju.edu

Acylation : Reaction with acyl chlorides or anhydrides introduces an acyl group at the α-carbon.

Michael Addition : The enolate can undergo a 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. libretexts.org

Aldol-type Reactions : The enolate can add to other carbonyl compounds, forming β-hydroxy keto esters. libretexts.org

The formation of β-keto esters like this compound is often achieved via the Claisen condensation, where the enolate of one ester attacks the carbonyl group of another. masterorganicchemistry.comjove.commsu.edu The reaction is driven to completion by the deprotonation of the resulting β-keto ester product, which is more acidic than the starting ester. msu.edu The intramolecular version of this reaction, used to form 5- or 6-membered rings, is known as the Dieckmann condensation. masterorganicchemistry.comopenstax.org

The ketone and ester carbonyl groups in this compound can undergo various transformations, most notably reduction and addition reactions. wikipedia.org

Reductive Methodologies: The reduction of carbonyl groups is a fundamental transformation, typically converting them to alcohols. wikipedia.orgresearchgate.net The choice of reducing agent determines the outcome, allowing for chemoselectivity.

Ketone Reduction : The ketone at C-3 is more reactive than the ester groups. jst.go.jp It can be selectively reduced to a secondary alcohol using mild hydride reagents like sodium borohydride (B1222165) (NaBH₄). researchgate.net Asymmetric reduction to form a chiral alcohol can be achieved using chiral catalysts, such as in the Noyori asymmetric hydrogenation. wikipedia.org

Ester Reduction : The ester groups are less reactive and require stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), for reduction to primary alcohols. Using LiAlH₄ would typically reduce both the ketone and the two ester groups.

Selective Ester Reduction : It is challenging to selectively reduce the esters in the presence of the more reactive ketone. However, methods involving in-situ protection of the more reactive carbonyl group have been developed to achieve such transformations. jst.go.jp

Table 2: Selectivity of Common Reducing Agents for Carbonyl Groups | Reagent | Reduces Aldehydes/Ketones? | Reduces Esters/Acids? | Notes | Citation | | :--- | :--- | :--- | :--- | :--- | | Sodium Borohydride (NaBH₄) | Yes | No (Generally) | A mild and selective reagent for ketones and aldehydes. researchgate.net | | Lithium Aluminum Hydride (LiAlH₄) | Yes | Yes | A very strong, non-selective reducing agent. | wikipedia.org | | Diisobutylaluminum Hydride (DIBAL-H) | Yes | Yes (Can be controlled) | Can reduce esters to aldehydes or primary alcohols depending on stoichiometry and temperature. jst.go.jp |

Addition Reactions: Nucleophiles can add to the carbonyl groups. The ketone is generally more electrophilic and thus more susceptible to nucleophilic addition than the esters. jst.go.jp Organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the ketone to form a tertiary alcohol after workup.

Radical Reaction Pathways in this compound Systems

While ionic pathways dominate the chemistry of β-keto esters, radical reactions are also possible. For instance, visible light-induced photocatalysis can be used to generate radical intermediates. researchgate.net A tandem oxidation/rearrangement of β-ketoesters to α-hydroxymalonic esters using molecular oxygen and calcium iodide under visible light has been reported, proceeding through radical intermediates. organic-chemistry.org Such methods represent an environmentally friendly approach to functionalizing the β-keto ester scaffold. organic-chemistry.org

Pericyclic Reactions and Rearrangement Processes in Beta-Keto Diesters

β-Keto diesters and their derivatives can participate in several pericyclic reactions and rearrangements.

Decarboxylation of the Corresponding β-Keto Acid : Upon hydrolysis of one or both ester groups, the resulting β-keto acid readily undergoes decarboxylation (loss of CO₂) upon heating. This reaction proceeds through a cyclic, six-membered pericyclic transition state to yield an enol, which then tautomerizes to the more stable ketone. csbsju.edulibretexts.org This decarboxylation is a key step in the acetoacetic ester synthesis. csbsju.edu

Carroll Rearrangement : This reaction transforms a β-keto allyl ester into a γ,δ-allylketone. wikipedia.org It is an adaptation of the Claisen rearrangement and involves the nih.govnih.gov-sigmatropic rearrangement of an intermediate enol, followed by decarboxylation. wikipedia.orgucla.edu To apply this to this compound, one of the methyl ester groups would first need to be converted to an allyl ester.

Conia-Ene Reaction : This is an intramolecular thermal or metal-catalyzed cyclization of an unsaturated carbonyl compound, where the enol form acts as the ene component in a pericyclic reaction. wikipedia.org

Thallium Trinitrate Induced Rearrangement : The rearrangement of β,γ-unsaturated esters with thallium trinitrate can lead to ring contraction, yielding indans that feature a β-keto ester moiety. scielo.br

Catalytic Systems for Transformations of this compound

Catalysis is crucial for controlling the reactivity of this compound, enabling selective transformations under mild conditions. rsc.org

Acid Catalysis : Protic or Lewis acids are used to activate carbonyl groups toward nucleophilic attack. rsc.orgcdnsciencepub.com This is common in transesterification, acetal (B89532) formation, and promoting enol formation. testbook.combyjus.com For example, the reaction between β-keto esters and arylamines in the presence of polyphosphoric acid can be used to synthesize quinolone derivatives. acs.org

Base Catalysis : Bases are primarily used to generate the nucleophilic enolate by deprotonating the acidic α-carbon. masterorganicchemistry.commsu.edu This is fundamental for alkylation, acylation, and condensation reactions. libretexts.orgacs.org Phase-transfer catalysis using cinchona alkaloid derivatives has been employed for the asymmetric α-alkylation of cyclic β-keto esters. rsc.org

Transition Metal Catalysis : A wide range of transition metals catalyze transformations of β-keto esters.

Palladium : Palladium(0) catalysts are famously used in the Tsuji-Trost reaction and related decarboxylative allylations of allyl β-keto esters, which proceed via a π-allylpalladium enolate intermediate. wikipedia.orgnih.gov

Ruthenium : Ruthenium complexes are used for asymmetric hydrogenation of the keto group. wikipedia.org Hybrid Pd/Ru systems have been developed for the asymmetric dehydrative allylation of β-keto esters. nih.gov

Copper : Copper catalysts are employed in various reactions, including enantioselective α-hydroxylation and carbonyl-ene reactions. researchgate.netthieme-connect.com

Other Metals : Other transition metals have been shown to be efficient catalysts for the transesterification of β-keto esters under solvent-free conditions. researcher.life

Table 3: Mentioned Chemical Compounds

Compound Name Functional Class
This compound β-Keto Diester
Ethyl Acetoacetate β-Keto Ester
Diethyl Malonate Diester
Lithium Aluminum Hydride Reducing Agent
Sodium Borohydride Reducing Agent
Diisobutylaluminum Hydride Reducing Agent
4-DMAP (4-Dimethylaminopyridine) Organocatalyst
2,6-Lutidine Organocatalyst
Thallium Trinitrate Oxidizing/Rearrangement Agent
Polyphosphoric Acid Acid Catalyst
Cinchona Alkaloids Organocatalyst
Grignard Reagents (R-MgBr) Organometallic Reagent

Applications in Complex Molecule Synthesis and Materials Science

Role as a Synthetic Synthon and Versatile Building Block

The unique trifunctional nature of dimethyl 3-oxononanedioate allows it to serve as a versatile synthon, a molecular fragment used to build more complex molecules through reliable, high-yielding reactions. Its structure is particularly amenable to constructing intricate molecular architectures found in natural products and heterocyclic systems.

The synthesis of macrocycles—large ring structures—is a key challenge in organic chemistry, often requiring precursors with specific chain lengths and functional groups to facilitate cyclization. The nine-carbon chain of this compound provides a substantial scaffold that can be elaborated and ultimately cyclized to form macrocyclic systems. Methodologies such as intramolecular alkylation or condensation reactions could be employed to form these large ring structures. This approach is analogous to strategies used in the synthesis of complex natural products like the phomactins, where advanced macrocyclic intermediates are constructed from linear precursors through stereoselective cyclization techniques. nih.gov The functional groups of this compound offer multiple handles for modification before the key ring-closing step, allowing for the introduction of chirality and other desired structural features.

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental to medicinal chemistry and materials science. The β-ketoester moiety within this compound is a classic precursor for the synthesis of a wide array of heterocycles. This functionality readily reacts with binucleophilic reagents to form five- and six-membered rings. For instance:

Reaction with hydrazines can yield pyrazoles.

Reaction with amidines or ureas can produce pyrimidines.

Reaction with hydroxylamine (B1172632) can lead to the formation of isoxazoles.

This reactivity is comparable to how other activated esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), are widely used to construct five-membered S,N-heterocycles and other complex ring systems. semanticscholar.org The synthesis of diverse heterocyclic structures, including fused ring systems like triazole-fused pyridines and quinolines, often relies on the cyclization of intermediates derived from multifunctional precursors. mdpi.comresearchgate.net

Polyketides are a large class of natural products characterized by a repeating 1,3-dioxygenated pattern, synthesized in nature by polyketide synthases (PKS). mdpi.com These molecules exhibit a vast range of biological activities. This compound, with its inherent 1,3-dicarbonyl system, serves as an excellent synthetic scaffold for creating analogues of polyketides. The selective reduction of the ketone or ester groups can generate 1,3-diol or 1,3,5-triol systems, which are core structural motifs in many polyketides. This approach is similar to the use of dimethyl 3-oxoglutarate as a versatile starting material for 1,3,5-oxygenated synthons, which are then used to build more complex molecules. researchgate.net The ability to use reagents like borane-dimethyl sulfide (B99878) complex for selective reductions allows for precise control over the final oxygenation pattern, enabling the synthesis of a family of useful, bio-inspired synthons from a single starting material. researchgate.net

Contributions to Polymer Science and Advanced Materials Development

In materials science, the structure of a monomer dictates the properties of the final polymer. The dual ester functionality of this compound makes it a prime candidate for creating polyesters, while its central ketone group offers a unique point for further modification and cross-linking.

This compound is well-suited for use as a monomer in condensation polymerization, a process where monomers join together with the loss of a small molecule, such as water or, in this case, methanol (B129727). libretexts.orgsavemyexams.com As a dicarboxylic acid dimethyl ester, it can react with diols (compounds with two alcohol groups) through transesterification to form polyesters. google.com This is a widely used industrial process for producing polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). e3s-conferences.org

The polymerization process involves heating the dimethyl ester with a diol in the presence of a catalyst, leading to the formation of ester linkages and the release of methanol. mdpi.comyoutube.com The properties of the resulting polyester (B1180765), such as its glass transition temperature (Tg) and thermal stability, would be influenced by the structure of the comonomer diol and the presence of the ketone group in the polymer backbone. Research on other novel dimethyl esters in polyester synthesis has shown that subtle changes in monomer structure can significantly impact the material's thermal and mechanical properties. elsevierpure.com

Below is a table summarizing the properties of unsaturated polyesters (UPEs) synthesized from various bio-derived dimethyl esters, which serves as an analogue for the potential properties of polyesters derived from this compound.

Diester MonomerComonomer Diol/PolyolNumber Average Molecular Weight (MN)Glass Transition Temp (Tg)Reference
Dimethyl Itaconate (DMI)1,3-Propanediol4,300 Da-16.6 °C researchgate.net
Dimethyl Itaconate (DMI)1,4-Butanediol4,800 Da-23.7 °C researchgate.net
Dimethyl Fumarate (DMFu)1,3-Propanediol4,000 Da-20.9 °C researchgate.net
Dimethyl Fumarate (DMFu)1,4-Butanediol3,800 Da-30.1 °C researchgate.net
Dimethyl Succinate (B1194679) (DMS)Glycerol477,000 Da-28.9 °C researchgate.net

Beyond forming linear polyester chains, the central ketone group in this compound offers a unique functionality not present in simple aliphatic diesters like dimethyl adipate (B1204190) or dimethyl succinate. This ketone provides a reactive site for creating cross-links between polymer chains, which can transform a thermoplastic material into a thermoset, thereby enhancing its mechanical strength, thermal stability, and chemical resistance. mdpi.com

Cross-linking could be achieved through various chemical reactions involving the ketone group, such as:

Ketalization: Reacting the polymer with a diol to form ketal bridges between chains.

Reductive Amination: Introducing amine-containing cross-linkers that react with the ketone.

Aldol (B89426) Condensation: Under basic or acidic conditions, the ketone could potentially react with other active sites on adjacent chains.

The ability to form a highly cross-linked polymer network is crucial for developing advanced materials, including hydrogels, resins, and durable coatings. By incorporating this compound into a polymer and then initiating a cross-linking reaction, it is possible to precisely tune the final properties of the material.

Advanced Spectroscopic and Structural Analysis of Dimethyl 3 Oxononanedioate and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. nih.govccea.org.uk It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Dimethyl 3-oxononanedioate, both ¹H and ¹³C NMR are employed to confirm its structural integrity.

The ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) protons, the methylene (B1212753) protons adjacent to the ester and ketone groups, and the other methylene protons in the aliphatic chain. The chemical shifts (δ) are influenced by the electronegativity of nearby functional groups. msu.edu The integration of peak areas provides a ratio of the number of protons in each unique environment, while spin-spin splitting patterns, governed by the n+1 rule, reveal the number of hydrogen atoms on adjacent carbons. ccea.org.uk

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ester and ketone groups, which resonate at characteristic downfield shifts. msu.eduorganicchemistrydata.org

A significant feature of β-keto esters like this compound is the potential for keto-enol tautomerism. researchgate.net This equilibrium can be observed by NMR, where the enol form would give rise to a characteristic hydroxyl proton signal at a very low field (δ ≈ 12 ppm) and distinct signals for the vinylic proton and carbons. msu.edusemanticscholar.org The relative integrals of the keto and enol peaks can be used to determine the equilibrium constant in a given solvent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Keto Form) in CDCl₃.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Structural Assignment
C1-~173Ester Carbonyl
C22.6 (t)~49Methylene (α to ester)
C3-~202Ketone Carbonyl
C42.5 (t)~43Methylene (α to ketone)
C5-C71.3-1.6 (m)~23-29Aliphatic Methylene Chain
C82.3 (t)~42Methylene (α to ester)
C9-~174Ester Carbonyl
OCH₃3.7 (s)~52Methyl Ester
OCH₃3.6 (s)~51Methyl Ester

Note: Predicted values are based on typical chemical shifts for similar functional groups. ccea.org.ukmsu.edu (t) = triplet, (s) = singlet, (m) = multiplet.

Mass Spectrometry (MS) Techniques for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. uni-saarland.de It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. libretexts.org For this compound, techniques such as Electron Ionization (EI) are commonly used. uni-saarland.de

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation known as the molecular ion (M•+). uni-saarland.de The m/z value of this ion corresponds to the molecular weight of the compound. Due to the high energy of EI, the molecular ion is often unstable and undergoes fragmentation through the cleavage of chemical bonds. gatech.edu

The fragmentation of this compound is predictable based on the stability of the resulting carbocations and neutral radicals. gatech.edu Key fragmentation pathways for esters and ketones include:

α-Cleavage: Breakage of the carbon-carbon bond adjacent to a carbonyl group. For the ketone at C3, this could lead to the loss of alkyl radicals. For the esters, this can result in the loss of a methoxy radical (•OCH₃) or a larger fragment. libretexts.orgaaup.edu

McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds possessing a γ-hydrogen. This involves the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the β-bond, resulting in the loss of a neutral alkene molecule.

Cleavage of the ester group: Loss of fragments corresponding to [M-31]⁺ (loss of •OCH₃) and [M-59]⁺ (loss of •COOCH₃) are characteristic of methyl esters. libretexts.org

Table 2: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound (MW = 230.26).

m/z Value Proposed Fragment Ion Possible Origin
230[C₁₁H₁₈O₅]•+Molecular Ion (M•+)
199[C₉H₁₅O₄]⁺M - •OCH₃ (α-cleavage at ester)
171[C₈H₁₁O₃]⁺M - •COOCH₃ (cleavage at ester)
157[C₇H₉O₃]⁺Cleavage at C4-C5 bond
143[C₇H₁₁O₂]⁺McLafferty rearrangement product
115[C₆H₇O₂]⁺Further fragmentation
59[CH₃OCO]⁺Acylium ion from ester
43[CH₃CO]⁺Acylium ion from ketone

Note: The relative abundance of each fragment depends on its stability. docbrown.info

X-ray Crystallography of this compound Derivatives and Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline material. wikipedia.org By measuring the angles and intensities of diffracted X-rays from a single crystal, it is possible to generate a precise model of the electron density and, consequently, the exact positions of atoms in space. wikipedia.org

While obtaining a suitable single crystal of this compound itself may be challenging, the technique is invaluable for studying its derivatives or co-crystals. wikipedia.orgnih.gov Structural information derived from X-ray crystallography includes:

Bond Lengths and Angles: Precise measurement of the distances between atoms and the angles between bonds, which can confirm the covalent structure and identify any unusual geometric parameters. wikipedia.org

Molecular Conformation: Determination of the exact spatial arrangement of the molecule, including the torsional angles of the aliphatic chain and the orientation of the ester groups.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice and identifying non-covalent interactions such as hydrogen bonds, which are crucial in the formation of co-crystals with other molecules. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.net These methods are exceptionally useful for identifying the functional groups present in a compound, as each group exhibits characteristic vibrational frequencies. spectroscopyonline.com

For this compound, the IR spectrum provides clear evidence for its key structural features. The most prominent absorptions are due to the carbonyl (C=O) stretching vibrations. semanticscholar.org Because the ketone and ester carbonyls are in different chemical environments, they are expected to absorb at slightly different frequencies. Typically, the ester C=O stretch appears at a higher wavenumber than the ketone C=O stretch. Esters also show strong C-O stretching bands. spectroscopyonline.com

The presence of keto-enol tautomerism would be readily detectable in the IR spectrum. semanticscholar.org The enol form would display a broad O-H stretching band around 3400-3600 cm⁻¹ and a shift in the C=O and C=C stretching frequencies. mdpi.com

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
C-H StretchAliphatic (CH₂, CH₃)2850-3000Medium-Strong
C=O StretchEster1735-1750Strong
C=O StretchKetone1710-1725Strong
C-O StretchEster1000-1300Strong

Note: Frequencies are typical values for the specified functional groups. semanticscholar.orgspectroscopyonline.com

Raman spectroscopy provides complementary information, particularly for the more symmetric vibrations and the carbon backbone, and is less sensitive to water, making it suitable for aqueous studies. researchgate.net

Electronic Spectroscopy (UV-Vis, Circular Dichroism) for Electronic Structure and Stereochemical Insights

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. These transitions typically involve the promotion of electrons from a lower energy orbital to a higher energy one.

For this compound, the carbonyl groups are the principal chromophores. The UV-Vis spectrum is expected to show weak absorptions corresponding to the n→π* (non-bonding to anti-bonding π orbital) transitions of the ketone and ester functionalities. These typically occur at longer wavelengths (>270 nm). More intense π→π* transitions would occur at shorter wavelengths. In the context of keto-enol tautomerism, the enol form, with its conjugated system, would exhibit a strong absorption band at a different wavelength than the keto form, allowing for quantification of the tautomeric ratio. semanticscholar.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. researchgate.net This technique is exclusively used for chiral molecules. While this compound is achiral, CD spectroscopy would be a critical tool for analyzing chiral derivatives. researchgate.net For instance, if a chiral center were introduced, CD could be used to:

Determine the absolute configuration of the enantiomers.

Study conformational changes in solution.

Investigate supramolecular aggregation, where chiral molecules can self-assemble into larger ordered structures with a distinct CD signal. researchgate.netnih.gov

The combination of UV-Vis and CD spectroscopy provides powerful insights into both the electronic structure and the stereochemistry of chiral molecules and their assemblies. acs.org

Theoretical and Computational Investigations of Dimethyl 3 Oxononanedioate

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics excels at describing static electronic properties, Molecular Dynamics (MD) simulations are used to model the temporal evolution of molecular systems. By solving Newton's equations of motion, MD provides a "movie" of molecular behavior, revealing dynamic processes and conformational landscapes .

For Dimethyl 3-oxononanedioate, a long and flexible molecule, MD simulations are indispensable for:

Conformational Analysis: The nine-carbon backbone can adopt a vast number of conformations through rotation around its single bonds. A static QM calculation might only find one or a few local energy minima. In contrast, an MD simulation can explore this conformational space extensively over nanoseconds or microseconds, revealing the probability distribution of different conformers. This can identify whether the molecule tends to exist in an extended, linear state or a folded, compact state, which has significant implications for its reactivity and physical properties.

Intermolecular Interactions and Solvation: MD simulations are the primary tool for studying the molecule in a condensed phase. By placing one or more this compound molecules in a simulation box filled with solvent molecules (e.g., water), one can study solvation shells, the dynamics of hydrogen bond formation between the solvent and the molecule's carbonyl oxygens, and calculate macroscopic properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom.

Reaction Kinetics Modeling and Transition State Theory Applications

Combining the energetic insights from quantum mechanics with statistical mechanics allows for the prediction of reaction rates. Transition State Theory (TST) is the cornerstone of this approach .

The rate constant (k) of a reaction is highly sensitive to the activation energy (Ea), which is the energy barrier that reactants must overcome. The workflow for modeling the kinetics of a reaction involving this compound (e.g., its base-catalyzed hydrolysis) is as follows:

Locate Reactants and Products: The geometries and energies of the reactants (e.g., this compound and a hydroxide (B78521) ion) and products are optimized using a quantum chemical method like DFT.

Find the Transition State (TS): The highest-energy point along the lowest-energy reaction path, the TS, is located. This is a first-order saddle point on the potential energy surface.

Calculate Activation Energy: The activation Gibbs free energy (ΔG‡) is calculated as the difference in free energy between the TS and the reactants.

Apply TST Equation: The rate constant is then calculated using the Eyring equation from TST, which incorporates ΔG‡.

This process allows for the a priori prediction of how reaction rates will change with temperature and can be used to compare the kinetics of competing reaction pathways.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

This section focuses on the practical application and validation of the spectroscopic predictions discussed in 6.1.1. The correlation between computationally predicted spectra and experimentally measured spectra is a powerful validation tool for both theory and experiment.

The process involves a direct, quantitative comparison:

IR/Raman: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. They are typically multiplied by an empirical scaling factor (e.g., ~0.96-0.98) to achieve better agreement. A strong correlation confirms that the calculated minimum-energy structure is correct.

NMR: Predicted ¹H and ¹³C NMR chemical shifts (often calculated relative to a standard like tetramethylsilane) can be plotted against experimental values. A high coefficient of determination (R²) for this plot indicates that the computational model accurately captures the electronic environment of each nucleus in the molecule. Discrepancies can help re-assign ambiguous peaks in the experimental spectrum or suggest that the dominant conformer in solution differs from the one calculated in the gas phase.

Table 6.3: Correlation of Predicted vs. Experimental ¹H NMR Shifts for this compound

This table shows a hypothetical comparison to illustrate the correlation process.

Proton AssignmentCalculated Shift (ppm, GIAO-DFT)Experimental Shift (ppm, in CDCl₃)Deviation (ppm)
-OCH₃ (Methyl Esters)3.683.67+0.01
H2 (Methylene α to Ketone)3.453.42+0.03
H4 (Methylene α to Ketone)2.552.52+0.03
H8 (Methylene α to Ester)2.332.30+0.03
H5, H6, H7 (Alkyl Chain)1.68 - 1.351.65 - 1.32~+0.03

Development of Computational Models and Force Fields for Keto-Diester Systems

The accuracy of the large-scale Molecular Dynamics simulations described in Section 6.2 depends entirely on the quality of the underlying "force field"—a set of parameters and potential functions that describe the energy of the system as a function of its atomic coordinates.

Standard, general-purpose force fields (e.g., GAFF, OPLS-AA) may not be sufficiently accurate for a specialized molecule like this compound. The unique electronic environment of the β-keto ester moiety and the flexibility of the long chain necessitate the development of a specific, highly-parameterized force field.

The development process involves:

Parameter Derivation: Using high-level quantum chemical calculations (DFT or ab initio) to scan the potential energy surface as key bonds are stretched, angles are bent, and dihedrals are rotated. The resulting energy profiles are used to derive the force constants and torsional parameters for the force field.

Charge Calculation: Atomic partial charges are derived to accurately represent the molecule's electrostatic potential. Methods like Restrained Electrostatic Potential (RESP) fitting are used to obtain charges from the QM electrostatic potential.

Validation: The newly developed force field is tested by running MD simulations and comparing the calculated bulk properties (e.g., liquid density, heat of vaporization) against available experimental data. The conformational preferences from the MD simulation are also compared against high-level QM calculations.

This rigorous development ensures that subsequent MD simulations of this compound and related keto-diester systems are both physically realistic and predictive.

Derivatization and Functionalization Strategies for Dimethyl 3 Oxononanedioate

Selective Ester Hydrolysis and Transesterification Reactions

The presence of two methyl ester groups in dimethyl 3-oxononanedioate offers opportunities for selective transformations, such as hydrolysis and transesterification, to generate either mono- or di-functionalized derivatives.

Selective Ester Hydrolysis: Hydrolysis involves the cleavage of an ester bond to form a carboxylic acid and an alcohol. chemguide.co.uk In the case of this compound, selective mono-hydrolysis is a significant challenge due to the similar reactivity of the two ester groups. However, differentiation can be achieved under carefully controlled conditions or through biocatalysis.

Chemical Methods: Standard hydrolysis using aqueous acids or bases tends to be difficult to control for selective mono-hydrolysis, often leading to a mixture of starting material, the mono-acid, and the di-acid. chemguide.co.uk The reaction with a dilute acid is reversible and requires an excess of water to drive the reaction toward the products. chemguide.co.uk Alkaline hydrolysis, also known as saponification, is an irreversible process that typically results in the formation of the carboxylate salt. chemguide.co.uk Achieving selectivity often relies on subtle differences in steric hindrance or by using a stoichiometric amount of base at low temperatures. The use of specific reagent systems, such as lithium salts in wet solvents, has been shown to mediate ester hydrolysis under mild conditions. researchgate.net

Enzymatic Methods: Lipases are enzymes that can catalyze the hydrolysis of ester bonds with high chemo- and regioselectivity under mild conditions. mdpi.comgoogle.com This method is particularly promising for the selective mono-hydrolysis of diesters. The choice of lipase (B570770) and the optimization of reaction conditions such as pH, temperature, and solvent can lead to the preferential cleavage of one ester group, yielding the monoester-monoacid derivative. mdpi.com

Transesterification Reactions: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. nih.gov This reaction is crucial for modifying the properties of the ester groups in this compound, for instance, by introducing longer alkyl chains or functionalized alcohol moieties.

Catalysis: The reaction is typically catalyzed by acids (like sulfuric acid or p-toluenesulfonic acid) or bases (like sodium methoxide). scielo.br The mechanism of acid-catalyzed transesterification involves protonation of the carbonyl group, making it more electrophilic for the attack by the new alcohol. scielo.br Base-catalyzed transesterification proceeds via the formation of a highly nucleophilic alkoxide from the new alcohol. scielo.br

Modern Catalysts: A wide array of more sophisticated catalysts have been developed to improve efficiency and selectivity. These include organocatalysts like N-heterocyclic carbenes (NHCs) and various metal-based catalysts, such as those based on tin, yttrium, or zinc. organic-chemistry.orgresearchgate.net These catalysts can operate under milder conditions and tolerate a broader range of functional groups. organic-chemistry.org Driving the equilibrium towards the desired product often requires using a large excess of the new alcohol or removing the displaced methanol (B129727). mdpi.com

The selective nature of these reactions is summarized in the table below.

Reaction TypeReagents/CatalystsKey FeaturesPotential Products from this compound
Acid-Catalyzed Hydrolysis Dilute H₂SO₄ or HCl, waterReversible; requires excess water for completion. chemguide.co.uk3-Oxononanedioic acid, Methyl 3-oxononanedioate
Alkaline Hydrolysis (Saponification) NaOH or KOH, water/alcoholIrreversible; forms carboxylate salt. chemguide.co.ukDisodium 3-oxononanedioate
Enzymatic Hydrolysis Lipases (e.g., Candida rugosa lipase)Highly selective; mild conditions. mdpi.com7-Methoxycarbonyl-6-oxoheptanoic acid
Transesterification Alcohol (R'OH), Acid/Base CatalystEquilibrium-driven; requires excess R'OH or removal of MeOH. scielo.brmdpi.comDialkyl 3-oxononanedioate, Mixed Diesters

Ketone Derivatization for Synthetic Utility and Analytical Applications

The central ketone of this compound is a key site for derivatization, enabling its use in a variety of synthetic and analytical contexts. Common derivatizations include the formation of acetals, oximes, and hydrazones.

Acetal (B89532) Formation: Aldehydes and ketones react with alcohols in the presence of an acid catalyst to form acetals. libretexts.org This reaction is frequently used to "protect" the carbonyl group from reacting with nucleophiles or bases. masterorganicchemistry.com For this compound, the ketone can be selectively protected while leaving the ester groups intact.

Mechanism: The reaction involves the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.org Nucleophilic attack by an alcohol molecule leads to a hemiacetal intermediate. libretexts.org Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, forming an oxonium ion, which is then attacked by a second alcohol molecule to yield the final acetal after deprotonation. libretexts.org

Reagents: Typically, two equivalents of a simple alcohol like methanol or a single equivalent of a diol like ethylene (B1197577) glycol are used. libretexts.org The use of a diol results in a cyclic acetal, which is often more stable. libretexts.org To drive the equilibrium towards acetal formation, water must be removed from the reaction mixture, for instance, by using a Dean-Stark apparatus or a dehydrating agent like trimethyl orthoformate. wikipedia.orgorganic-chemistry.org

Oxime Synthesis: Oximes are formed through the reaction of an aldehyde or ketone with hydroxylamine (B1172632). nih.gov This condensation reaction is pH-dependent and serves as a method to create stable derivatives for purification, characterization, or further synthetic transformations. arpgweb.com

Process: The reaction involves the nucleophilic addition of hydroxylamine to the ketone carbonyl, followed by dehydration to form the C=N double bond of the oxime. arpgweb.com The reaction is often carried out by heating the ketone with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) or sodium acetate (B1210297). arpgweb.com Solvent-free methods using microwave irradiation have also been developed for efficient oxime synthesis. nih.gov Oximes can exist as (E) and (Z) isomers due to the C=N double bond. beilstein-journals.org

Hydrazone Synthesis: Hydrazones are synthesized by treating a ketone with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). rsc.org These derivatives are often highly crystalline solids with sharp melting points, making them useful for the identification of the parent ketone.

Process: Similar to oxime formation, hydrazone synthesis is a condensation reaction involving nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of water. rsc.org The reaction can be catalyzed by acids. rsc.org The resulting hydrazones are versatile intermediates in organic synthesis, for example, in the Wolff-Kishner reduction or the synthesis of nitrogen-containing heterocycles like pyrazoles. organic-chemistry.orgbeilstein-journals.org

DerivativeReagent(s)Functional Group FormedKey Application
Acetal 2 eq. R'OH or 1 eq. Diol, Acid CatalystR₂C(OR')₂Protection of the ketone group. masterorganicchemistry.com
Oxime Hydroxylamine (NH₂OH)C=N-OHStable crystalline derivative, synthetic intermediate. arpgweb.combeilstein-journals.org
Hydrazone Hydrazine (N₂H₄) or derivativeC=N-NR₂Characterization, synthetic intermediate (e.g., for heterocycles). organic-chemistry.orgnih.gov

Selective Functionalization of Diester Moieties for Diverse Chemical Building Blocks

Beyond hydrolysis and transesterification, the diester moieties of this compound can be selectively functionalized to generate a wide array of chemical building blocks. These transformations expand the synthetic utility of the core structure. The ability to selectively address one ester group while leaving the other unchanged is key to creating asymmetrical molecules. This selectivity can often be achieved by first converting the diester to the mono-acid mono-ester derivative, as described in section 7.1. The differing reactivity of a carboxylic acid versus an ester allows for selective transformations. For instance, the carboxylic acid can be selectively converted to an acid chloride, an amide, or reduced, while the ester group remains unaffected under the chosen reaction conditions. Advanced methods involving photoredox and nickel dual catalysis are also emerging for the selective functionalization of C(sp³)—H bonds, which could potentially be applied to modify the alkyl backbone of the molecule. sioc-journal.cn

Development of Bioconjugation Chemistries Utilizing this compound Frameworks

Bioconjugation is the process of covalently linking molecules to biomolecules such as proteins or nucleic acids. nih.gov The this compound framework, after appropriate derivatization, can serve as a linker or scaffold in bioconjugation strategies.

The development of bioconjugation chemistries using this framework requires the introduction of bioorthogonal functional groups—groups that react selectively with a partner group without interfering with biological functionalities. nih.gov

Amine-Reactive Linkers: One common strategy involves targeting primary amines, such as the N-terminus of a polypeptide or the side chain of lysine (B10760008) residues. thermofisher.com The this compound can be hydrolyzed to the corresponding diacid. This diacid can then be activated, for example, by converting one or both carboxylic acid groups into N-hydroxysuccinimide (NHS) esters. thermofisher.com These NHS esters react efficiently with primary amines under physiological conditions to form stable amide bonds. thermofisher.com

Click Chemistry: The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry" used in bioconjugation. nih.gov The this compound scaffold can be modified to incorporate either an azide or an alkyne group. For example, after selective hydrolysis to the mono-acid, the remaining ester could be converted to an alcohol and subsequently to an azide, or the carboxylic acid could be coupled with an azide- or alkyne-containing amine or alcohol.

Hydrazone and Oxime Ligation: The ketone functionality can be directly used for bioconjugation. Reaction with a biomolecule previously modified to contain a hydrazine or an aminooxy group results in the formation of a stable hydrazone or oxime linkage, respectively. nih.gov This method is valuable for its simplicity and the stability of the resulting bond. For instance, a peptide could be functionalized with a hydrazinonicotinyl group, which would readily react with the ketone of this compound. nih.gov

The versatility of the this compound framework allows for the design of linkers with specific properties, such as length, rigidity, and solubility, tailored for various bioconjugation applications.

Emerging Research Frontiers and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards more efficient, safer, and automated processes. Flow chemistry, which involves conducting reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for seamless integration into multi-step sequences. ucr.edumdpi.com The synthesis of β-keto esters, a class of compounds to which Dimethyl 3-oxononanedioate belongs, has been successfully demonstrated using in-flow processes. For instance, the BF₃·OEt₂-catalyzed formal C−H insertion of ethyl diazoacetate into aldehydes has been adapted to a flow system, enabling the rapid and efficient synthesis of various β-keto esters. nih.govresearchgate.netbeilstein-journals.org

Automated synthesis platforms, which combine robotics and software to perform chemical reactions, offer unprecedented opportunities for high-throughput screening, reaction optimization, and the discovery of new synthetic routes. imperial.ac.uksynplechem.comzinsser-analytic.comacs.orgsyrris.com These platforms can be customized for a wide range of applications, including parallel synthesis, high-pressure reactions, and crystallization screening. imperial.ac.uksyrris.com The integration of this compound synthesis and its subsequent transformations into automated platforms could significantly accelerate the exploration of its chemical space and the development of new derivatives with desired properties. This approach allows for the rapid testing of various catalysts, reaction conditions, and substrates, leading to optimized and scalable synthetic protocols. synplechem.comzinsser-analytic.com

Table 1: Comparison of Batch vs. Flow Chemistry for β-Keto Ester Synthesis

FeatureBatch ChemistryFlow Chemistry
Reaction Scale Milligram to multi-kilogramMicrogram to kilogram per day beilstein-journals.org
Heat Transfer Often inefficient, leading to hotspotsExcellent, due to high surface-area-to-volume ratio
Mass Transfer Can be limited by stirring efficiencyEfficient mixing
Safety Higher risk with hazardous reagents/exothermsImproved safety due to small reaction volumes ucr.edu
Reproducibility Can be variableHigh reproducibility and quality control ucr.edu
Automation Possible but can be complexReadily integrated with automated systems mdpi.com

Exploitation in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. rsc.org These interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions, are crucial for the formation of complex, self-assembled structures. rsc.org Dicarboxylic acids and their esters are known to be valuable building blocks in supramolecular chemistry, capable of forming a variety of architectures such as ribbons, helices, and cages through hydrogen bonding and other interactions. rsc.orgijacskros.comrsc.orgresearchgate.net

This compound, with its two ester functionalities and a central keto group, presents unique opportunities for the design of novel supramolecular assemblies. The terminal ester groups can participate in hydrogen bonding or coordination with metal ions, while the long aliphatic chain can engage in van der Waals interactions, driving the self-assembly process. ijacskros.comrsc.org The presence of the keto group introduces a site for potential specific interactions, such as dipole-dipole interactions or coordination to Lewis acidic centers, which could be used to control the dimensionality and morphology of the resulting supramolecular structures. rsc.org Furthermore, the flexibility of the nonanedioate (B1229846) chain could allow for the formation of dynamic and responsive materials that can adapt their structure in response to external stimuli. rsc.orgrsc.org The self-assembly of functionalized diesters has been shown to lead to the formation of supramolecular aggregates capable of encapsulating guest molecules, suggesting potential applications in areas such as drug delivery and sensing. beilstein-journals.org

Development of Advanced Catalytic Systems for Tailored Transformations of Diesters

The development of advanced catalytic systems is crucial for unlocking the full synthetic potential of this compound. The β-keto ester moiety is a versatile functional group that can undergo a wide range of transformations. Palladium- and rhodium-based catalysts have proven to be particularly effective for the functionalization of β-keto esters.

Palladium-catalyzed reactions offer a plethora of possibilities. For example, palladium enolates generated from allyl β-keto esters can undergo various transformations including α-allylation, aldol (B89426) condensation, and Michael addition. nih.gov Palladium catalysts have also been successfully employed for the β-arylation of α-keto esters, providing access to a range of aryl pyruvate (B1213749) derivatives. nih.gov Furthermore, palladium-catalyzed decarboxylation reactions of diallyl α-oxalcarboxylates provide a facile route to α-keto acids. oup.com

Rhodium catalysts also exhibit remarkable activity in transforming β-keto esters. Rhodium(II) acetate (B1210297) has been used to efficiently convert α-diazo-β-hydroxy esters into the corresponding β-keto esters. rsc.orgrsc.org Moreover, rhodium(III) complexes have been developed for the asymmetric transfer hydrogenation of α-methoxy β-ketoesters, yielding syn α-methoxy β-hydroxyesters with high diastereoselectivity and enantioselectivity. bohrium.com The asymmetric conjugate alkynylation of β,γ-unsaturated α-ketoesters has also been achieved using a Rh(I)/chiral binap complex. acs.org These examples highlight the potential for developing highly selective catalytic systems to modify the structure of this compound and create a diverse library of derivatives with tailored properties.

Table 2: Examples of Catalytic Transformations of β-Keto Esters

Catalyst SystemTransformationProduct TypeReference(s)
Palladium(0) complexDecarboxylative transformations of allyl β-keto estersα-Allyl ketones, α,β-unsaturated ketones nih.gov
Pd₂(dba)₃ / PᵗBu₃β-Arylation of α-keto ester enolatesβ-Aryl α-keto esters nih.gov
Rhodium(II) acetateConversion of α-diazo-β-hydroxy estersβ-Keto esters rsc.orgrsc.org
Rhodium(III) complexAsymmetric transfer hydrogenation of α-methoxy β-ketoesterssyn α-Methoxy β-hydroxyesters bohrium.com
Rh(I) / (R)-DM-binapAsymmetric conjugate alkynylation of β,γ-unsaturated α-ketoestersγ-Alkynyl-α-ketoesters acs.org

Theoretical Prediction of Novel Reactivity and Unexplored Applications

Computational chemistry and theoretical studies provide powerful tools for predicting the reactivity of molecules and exploring potential new applications before they are tested in the laboratory. nih.gov Density Functional Theory (DFT) calculations, for instance, can be used to investigate reaction mechanisms, determine the stability of intermediates and transition states, and predict the stereochemical outcome of reactions. nih.govnih.govmdpi.comresearchgate.net

For this compound, theoretical studies could be employed to predict its behavior in various chemical environments. For example, DFT calculations could elucidate the preferred tautomeric form (keto vs. enol) under different conditions, which would have significant implications for its reactivity. nih.gov Computational modeling can also be used to explore novel cyclization strategies, such as intramolecular aldol or Claisen condensations, which could lead to the synthesis of new carbocyclic or heterocyclic structures. nih.govmdpi.com Furthermore, theoretical predictions can guide the design of new catalysts by providing insights into the catalyst-substrate interactions and the energetics of the catalytic cycle. nih.govresearchgate.net Molecular dynamics simulations could be used to model the self-assembly of this compound, providing a deeper understanding of the forces driving the formation of supramolecular structures. ucr.edu The application of machine learning and artificial intelligence in reaction prediction also holds promise for uncovering entirely new and unexpected transformations of keto-diesters. nih.gov

Design of Sustainable and Atom-Economical Synthetic Routes for Keto-Diesters

The principles of green chemistry, which emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in both academic and industrial research. nih.govacs.org Atom economy, a concept central to green chemistry, seeks to maximize the incorporation of all materials used in a process into the final product. ias.ac.in

The development of sustainable and atom-economical synthetic routes to this compound and other keto-diesters is a key area of future research. Traditional methods for the synthesis of dicarboxylic acids, which are precursors to diesters, often rely on harsh oxidation conditions and produce significant amounts of waste. acs.org There is a growing interest in developing greener alternatives using biomass-derived feedstocks and more environmentally benign catalysts. nih.govbohrium.comacs.org For example, the synthesis of adipic acid, a C6 dicarboxylic acid, from glucose and other biomass derivatives is an active area of research. nih.govbohrium.comacs.orgrsc.org Similar strategies could be adapted for the synthesis of nonanedioic acid and its derivatives.

Tandem catalytic processes, where multiple reaction steps are carried out in a single pot without the isolation of intermediates, offer a highly atom-economical approach to complex molecules. mdpi.comnih.govescholarship.org For instance, a rhodium-catalyzed decarboxylative cross-coupling of β-keto acids and alkynes has been developed to generate γ,δ-unsaturated ketones in a regioselective manner. escholarship.org Such tandem strategies could be envisioned for the synthesis of functionalized keto-diesters from simple starting materials. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, also contributes to the sustainability of a process. nih.gov The development of catalytic systems that utilize abundant and non-toxic metals is another important goal in sustainable chemistry. nih.gov

Q & A

Basic: What safety protocols are essential for handling Dimethyl 3-oxononanedioate in laboratory settings?

Answer:
Researchers must adhere to strict safety measures due to the compound’s flammability, acute toxicity, and mutagenic potential. Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation risks during synthesis or handling .
  • Waste Disposal: Segregate chemical waste and collaborate with certified waste management services to avoid environmental contamination .
  • Emergency Response: Maintain spill kits and eyewash stations; consult Safety Data Sheets (SDS) for first-aid measures in case of exposure .

Basic: What synthesis routes are documented for this compound, and how is reaction efficiency evaluated?

Answer:
While direct synthesis methods for this compound are not explicitly detailed in the evidence, analogous β-keto ester syntheses (e.g., methyl 3-oxopentanoate) suggest:

  • Stepwise Esterification: Reacting diacids with methanol under acid catalysis, followed by purification via vacuum distillation .
  • Efficiency Metrics: Monitor yield via gravimetric analysis and purity using HPLC (retention time comparison) or ¹H NMR (integration of ester peaks vs. byproducts) .

Advanced: How can model-based optimization improve reaction conditions for this compound synthesis?

Answer:
Integrate experimental data with kinetic modeling, as demonstrated in dimethyl ether synthesis :

  • Parameterization: Fit a kinetic model to lab-scale reactor data (e.g., temperature, pressure, catalyst loading) to predict optimal conditions.
  • Validation: Test model predictions in a fixed-bed reactor, adjusting variables like residence time or CO₂ co-feed ratios to maximize yield .
  • Sensitivity Analysis: Identify rate-limiting steps (e.g., keto-enol tautomerization) to refine catalyst selection or solvent systems.

Advanced: What strategies resolve contradictions in spectral data during characterization of this compound derivatives?

Answer:
Contradictions often arise from impurities or solvent effects. Mitigation approaches include:

  • Multi-Technique Cross-Validation: Compare NMR (e.g., carbonyl peaks at ~170 ppm in ¹³C), IR (C=O stretch ~1740 cm⁻¹), and high-resolution MS data .
  • Purity Assessment: Use TLC or GC-MS to detect trace byproducts; recrystallize samples if necessary.
  • Solvent Standardization: Ensure consistent deuterated solvents (e.g., CDCl₃) to avoid peak shifts in NMR .

Basic: Which analytical techniques confirm the structural integrity of this compound post-synthesis?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR identifies ester methyl groups (δ 3.6–3.8 ppm) and keto protons (δ 2.5–3.0 ppm). ¹³C NMR confirms carbonyl carbons (~170–210 ppm) .
  • Infrared (IR) Spectroscopy: Detect ester C=O (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹) stretches .
  • Mass Spectrometry (MS): Look for molecular ion peaks ([M+H]⁺) matching theoretical molecular weights.

Advanced: How can computational tools predict this compound’s reactivity and stability?

Answer:

  • Density Functional Theory (DFT): Calculate activation energies for tautomerization or hydrolysis pathways to assess stability under varying pH/temperature .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., polar aprotic vs. protic solvents) to optimize reaction media .
  • Transition State Analysis: Identify intermediates in esterification or decarboxylation reactions to guide catalyst design .

Basic: What are the key considerations for designing scalable synthesis protocols for this compound?

Answer:

  • Catalyst Selection: Evaluate homogeneous (e.g., H₂SO₄) vs. heterogeneous catalysts (e.g., ion-exchange resins) for recyclability and yield .
  • Solvent Systems: Prioritize low-boiling solvents (e.g., dichloromethane) for easier post-reaction removal .
  • Process Monitoring: Use in-line FTIR or Raman spectroscopy to track reaction progression in real time .

Advanced: How do researchers address discrepancies between theoretical and experimental yields in this compound synthesis?

Answer:

  • Byproduct Analysis: Characterize side products (e.g., via LC-MS) to identify competing reactions (e.g., over-esterification) .
  • Mass Balance Audits: Account for losses in workup steps (e.g., extraction efficiency, distillation residues) .
  • Replicate Studies: Conduct triplicate runs to assess reproducibility and statistical significance of yield variations .

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